6-tert-butyl-N-(pentan-2-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PENTAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a tert-butyl group, and a pentan-2-yl group within a benzoxazine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PENTAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of advanced catalysts and reaction conditions, such as high temperatures and pressures, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PENTAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiolates for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoxazine derivatives.
Scientific Research Applications
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PENTAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PENTAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzoxazine framework provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-pentyl butyrate: A compound with a similar pentan-2-yl group but different functional groups.
Benzamides: Compounds with a benzamide structure, which share some similarities in their synthetic routes and applications.
Uniqueness
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PENTAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of a benzenesulfonyl group, a tert-butyl group, and a benzoxazine framework. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H32N2O4S |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-pentan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H32N2O4S/c1-6-10-17(2)25-23(27)22-16-26(31(28,29)19-11-8-7-9-12-19)20-15-18(24(3,4)5)13-14-21(20)30-22/h7-9,11-15,17,22H,6,10,16H2,1-5H3,(H,25,27) |
InChI Key |
BTETXLAIFUVSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1CN(C2=C(O1)C=CC(=C2)C(C)(C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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